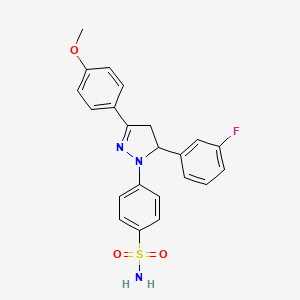

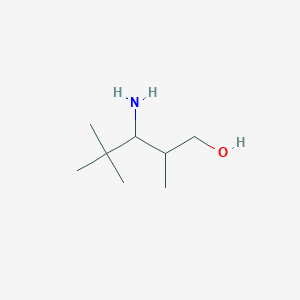

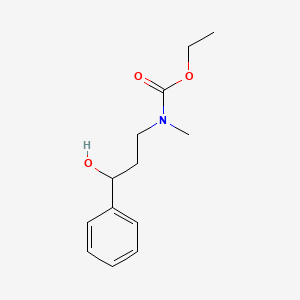

3-Amino-2,4,4-trimethylpentan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-2,4,4-trimethylpentan-1-ol (TMP) is a highly versatile organic compound that is widely used in both the laboratory and industrial settings. It is a white, crystalline solid that is soluble in water and organic solvents. TMP is a common starting material for many organic syntheses and has a wide range of applications in the chemical, pharmaceutical and food industries.

科学的研究の応用

Biofuel Production

A study by Cann and Liao (2009) discusses the synthesis of pentanol isomers, which are valuable as potential biofuels. These isomers, including 3-Amino-2,4,4-trimethylpentan-1-ol, are produced through microbial fermentations from amino acid substrates. Through metabolic engineering, microbial strains have been developed to improve the production of these isomers, indicating a promising avenue for sustainable biofuel production (Cann & Liao, 2009).

pH Sensing and Imaging

Diana et al. (2020) synthesized a highly water-soluble fluorescent and colorimetric pH probe utilizing a compound structurally related to 3-Amino-2,4,4-trimethylpentan-1-ol. This probe is valuable for monitoring pH changes in both acidic and alkaline solutions, offering applications in real-time intracellular pH imaging due to its high stability, selectivity, and visible naked-eye colorimetric response (Diana et al., 2020).

Biocatalytic Synthesis of Chiral Amino Alcohols

Smith et al. (2010) describe the biocatalytic synthesis of chiral amino alcohols, highlighting the importance of such compounds as biochemical and pharmaceutical intermediates. Utilizing engineered Escherichia coli, they demonstrate the synthesis of (2S,3S)-2-aminopentane-1,3-diol, showcasing the potential of biocatalysis in efficiently producing chiral amino alcohols, which are crucial in drug development and chemical manufacturing (Smith et al., 2010).

Anticancer Drug Synthesis

Basu Baul et al. (2009) discuss the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes, derived from compounds including 3-Amino-2,4,4-trimethylpentan-1-ol, exhibit significant in vitro cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer drugs (Basu Baul et al., 2009).

Antimicrobial Agents

Dzhafarov et al. (2010) synthesized new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane by condensing 1-(propylsulfanyl)pentan-2-ol with formaldehyde and secondary amines. These compounds, related to 3-Amino-2,4,4-trimethylpentan-1-ol, showed promise as antimicrobial additives to lubricating oils and as antiseptics against bacteria and fungi, highlighting their potential in various antimicrobial applications (Dzhafarov et al., 2010).

Safety and Hazards

特性

IUPAC Name |

3-amino-2,4,4-trimethylpentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-6(5-10)7(9)8(2,3)4/h6-7,10H,5,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTJEOFJTJODPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox+](/img/structure/B2891177.png)

![2-[(Tert-butylamino)methyl]-4,6-dichlorophenol](/img/structure/B2891178.png)

![5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2891184.png)

![N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2891188.png)

![4-methoxy-N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2891190.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2891194.png)

![1-(3-fluorophenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2891196.png)